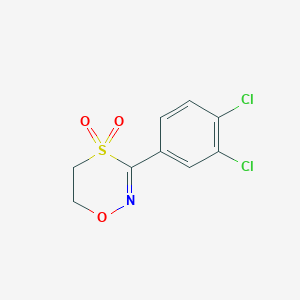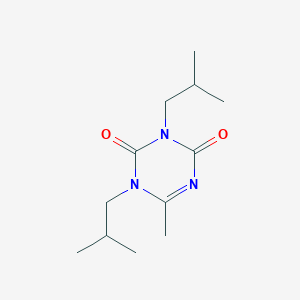
3-(3,4-Dichlorophenyl)-5,6-dihydro-4H-1,4lambda~6~,2-oxathiazine-4,4-dione
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-(3,4-Dichlorophenyl)-5,6-dihydro-4H-1,4lambda~6~,2-oxathiazine-4,4-dione is a chemical compound known for its unique structure and properties
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(3,4-Dichlorophenyl)-5,6-dihydro-4H-1,4lambda~6~,2-oxathiazine-4,4-dione typically involves the reaction of 3,4-dichloroaniline with appropriate reagents to form the oxathiazine ring. The reaction conditions often include the use of solvents such as dichloromethane or toluene, and catalysts like triethylamine or pyridine to facilitate the formation of the desired product.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using continuous flow reactors to ensure consistent quality and yield. The process is optimized to minimize waste and reduce production costs, making it feasible for commercial applications.
Chemical Reactions Analysis
Types of Reactions
3-(3,4-Dichlorophenyl)-5,6-dihydro-4H-1,4lambda~6~,2-oxathiazine-4,4-dione undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can lead to the formation of thiols or thioethers.
Substitution: The dichlorophenyl group can undergo nucleophilic substitution reactions, leading to the formation of various derivatives.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide or potassium permanganate, reducing agents such as lithium aluminum hydride, and nucleophiles like sodium methoxide or potassium tert-butoxide. The reactions are typically carried out under controlled temperatures and inert atmospheres to ensure high yields and purity.
Major Products
The major products formed from these reactions include sulfoxides, sulfones, thiols, thioethers, and various substituted derivatives, depending on the specific reaction conditions and reagents used.
Scientific Research Applications
3-(3,4-Dichlorophenyl)-5,6-dihydro-4H-1,4lambda~6~,2-oxathiazine-4,4-dione has several scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential therapeutic applications, particularly in the development of new drugs.
Industry: Utilized in the production of specialty chemicals and materials with unique properties.
Mechanism of Action
The mechanism of action of 3-(3,4-Dichlorophenyl)-5,6-dihydro-4H-1,4lambda~6~,2-oxathiazine-4,4-dione involves its interaction with specific molecular targets and pathways. The compound may inhibit certain enzymes or receptors, leading to its observed biological effects. The exact molecular targets and pathways can vary depending on the specific application and context.
Comparison with Similar Compounds
Similar Compounds
3,4-Dichlorophenylhydrazine hydrochloride: A related compound with similar structural features and reactivity.
3,4-Dichloromethylphenidate: Another compound with a dichlorophenyl group, used as a stimulant drug.
Uniqueness
3-(3,4-Dichlorophenyl)-5,6-dihydro-4H-1,4lambda~6~,2-oxathiazine-4,4-dione is unique due to its oxathiazine ring, which imparts distinct chemical and biological properties. This makes it a valuable compound for various research and industrial applications.
Properties
CAS No. |
90853-80-8 |
|---|---|
Molecular Formula |
C9H7Cl2NO3S |
Molecular Weight |
280.13 g/mol |
IUPAC Name |
3-(3,4-dichlorophenyl)-5,6-dihydro-1,4,2-oxathiazine 4,4-dioxide |
InChI |
InChI=1S/C9H7Cl2NO3S/c10-7-2-1-6(5-8(7)11)9-12-15-3-4-16(9,13)14/h1-2,5H,3-4H2 |
InChI Key |
PZPPQWUSTDLLAQ-UHFFFAOYSA-N |
Canonical SMILES |
C1CS(=O)(=O)C(=NO1)C2=CC(=C(C=C2)Cl)Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.










![1-Chloro-4-{[4-(propan-2-yl)phenoxy]methyl}benzene](/img/structure/B14346982.png)
![3-[Methyl(naphthalen-1-yl)amino]butan-2-one](/img/structure/B14346986.png)



![1-[3-(4-Methoxy-2-methylanilino)phenyl]ethan-1-one](/img/structure/B14347004.png)
